molecular formula C9H10ClNO4S B076740 CARBAMIC ACID, N-(p-CHLOROBENZENESULFONYL)-, ETHYL ESTER CAS No. 13945-53-4

CARBAMIC ACID, N-(p-CHLOROBENZENESULFONYL)-, ETHYL ESTER

Cat. No. B076740
CAS RN: 13945-53-4
M. Wt: 263.7 g/mol
InChI Key: FACGRORYCNHVPV-UHFFFAOYSA-N
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Description

Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBE or N-CBZ-ethoxycarbonyl-4-piperidone and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other important chemicals.

Scientific Research Applications

Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester has been extensively used in scientific research due to its potential applications in various fields. It is widely used in the synthesis of pharmaceuticals such as antihistamines, anticonvulsants, and anti-inflammatory agents. It is also used in the synthesis of agrochemicals such as insecticides and herbicides. Additionally, this compound has been used in the synthesis of other important chemicals such as dyes and pigments.

Mechanism Of Action

The mechanism of action of carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester involves the inhibition of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, leading to prolonged stimulation of cholinergic receptors.

Biochemical And Physiological Effects

Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been shown to have insecticidal and herbicidal properties.

Advantages And Limitations For Lab Experiments

Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it also has some limitations, such as its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester. One potential direction is the synthesis of new analogs with improved properties such as increased potency and reduced toxicity. Another direction is the investigation of its potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

The synthesis of carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester involves the reaction of p-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction produces N-(p-chlorobenzenesulfonyl) carbamic acid ethyl ester, which is then further hydrolyzed to obtain the final product, carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester.

properties

IUPAC Name

ethyl N-(4-chlorophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGRORYCNHVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161048
Record name Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CARBAMIC ACID, N-(p-CHLOROBENZENESULFONYL)-, ETHYL ESTER

CAS RN

13945-53-4
Record name Ethyl N-[(4-chlorophenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13945-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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